2,6-Dibromophenol acetate

Flame retardant degradation Thermal stability assessment Environmental fate

Researchers using 2,6-dibromophenol in cross-coupling or oxidative polymerization face unwanted side reactions from the free phenolic proton. 2,6-Dibromophenol acetate solves this via a hydrolytically labile acetyl protecting group that eliminates phenolic hydrogen bonding and enables controlled reactivity. • Symmetrical 2,6-dibromo pattern directs electrophilic substitution exclusively para, structurally essential for controlled oxidative polymerization to poly(2,6-dibromophenylene oxide) (PBO) flame retardant. • Acetate group eliminates phenolic H-bonding during Pd-catalyzed C-H oxidation and cross-coupling, improving reaction selectivity and yield. • Serves as a stable, quantifiable analytical standard for bromoxynil herbicide degradation monitoring in environmental fate studies. • Cost-effective supply via TBBPA transalkylation route (80% isolated yield).

Molecular Formula C8H6Br2O2
Molecular Weight 293.94 g/mol
CAS No. 28165-72-2
Cat. No. B118259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromophenol acetate
CAS28165-72-2
Synonyms2,6-Dibromophenyl Acetate;  2,6-Dibromo-phenol 1-Acetate; 
Molecular FormulaC8H6Br2O2
Molecular Weight293.94 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=CC=C1Br)Br
InChIInChI=1S/C8H6Br2O2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3
InChIKeyPMNMDWCAAWUBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromophenol Acetate: Product Overview


2,6-Dibromophenol acetate (CAS 28165-72-2) is the acetylated derivative of 2,6-dibromophenol, belonging to the bromophenol ester class with the molecular formula C8H6Br2O2 and molecular weight 293.94 . This compound functions as a protected synthetic intermediate, offering enhanced stability and handling characteristics compared to the free phenol (CAS 608-33-3) [1]. Its symmetrical ortho-dibromo substitution pattern confers distinct reactivity profiles in cross-coupling chemistry and serves as a precursor to flame-retardant polymers and pharmaceutical intermediates [2].

1 Protected cross-coupling intermediate with controlled phenol release
2 Exclusive monomer for linear PBO flame retardant polymer
3 Analytical standard for bromoxynil environmental monitoring

2,6-Dibromophenol Acetate: Isomer Differentiation


The dibromophenol class comprises six positional isomers (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-), each exhibiting fundamentally different physicochemical, thermal degradation, and biological activity profiles that preclude generic interchange [1]. The 2,6-symmetric substitution pattern produces a distinct ortho-ortho bromine arrangement that sterically shields the phenolic oxygen and directs electrophilic substitution exclusively to the para position. This regioselectivity differs markedly from the 2,4-isomer, which presents competing ortho and para reactive sites [2]. Under thermal stress, the 2,6-isomer generates different brominated dioxin/furan congener distributions than the 2,4-isomer—a critical consideration for flame-retardant and high-temperature applications [3]. The acetate derivative adds an additional layer of differentiation: it provides a hydrolytically labile protecting group that modulates solubility, eliminates phenolic hydrogen bonding during sensitive reactions, and enables controlled release of the active 2,6-dibromophenol moiety under defined conditions.

Isomer regioselectivity mismatch
2,6-symmetric ortho-bromine directs para reactivity; 2,4-isomer presents competing sites that alter reaction outcomes.
Thermal degradation pathway divergence
2,6-isomer favors PBDD formation via phenoxyphenol intermediates; 2,4-isomer shifts toward PBDF, impacting safety profiles.
Acetate protection vs. free phenol
The acetyl group eliminates hydrogen bonding interference; free phenol may quench catalytic cycles and reduce crystallinity.

2,6-Dibromophenol Acetate: Comparative Evidence


Thermal Degradation Pathway Divergence

In gas-phase oxidative thermal degradation studies conducted at 550°C (88 ppm concentration, 2.0 s reaction time in fused silica flow reactor), 2,6-dibromophenol achieved a maximum yield of 0.17% for brominated dioxin/furan precursors, compared to 0.07% for 2,4-dibromophenol under identical conditions [1]. This 2.4-fold difference in byproduct generation capacity has direct implications for material selection in high-temperature flame-retardant applications where thermal decomposition product profiles are regulated. Additionally, the ortho-bromine substitution in 2,6-dibromophenol directs thermal degradation toward polybrominated dibenzo-p-dioxin (PBDD) formation via brominated phenoxyphenol intermediates, whereas the ortho-hydrogen position in 2,4-dibromophenol favors polybrominated dibenzofuran (PBDF) formation through dihydroxybiphenyl pathways [2].

Thermal degradation
Head-to-head
0.17% vs 0.07% at 550°C
Isomer-specific dioxin precursor formation
Supports material selection for high-temperature applications
Flame retardant degradation Thermal stability assessment Environmental fate Combustion byproduct analysis

Antimicrobial Activity Profile

Minimum inhibitory concentration (MIC) assays reveal isomer-specific antibacterial activity profiles. 2,4-Dibromophenol demonstrated an MIC of 32 µg/mL against Escherichia coli, whereas 2,6-dibromophenol exhibited an MIC of 64 µg/mL against Staphylococcus aureus [1]. Notably, 2,6-dibromophenol occurs naturally as an antiseptic secondary metabolite in the marine organism Phoronopsis viridis alongside 2,4,6-tribromophenol, suggesting evolutionary selection for its specific antimicrobial properties [2]. The differential Gram-staining selectivity (2,4-DBP more active against Gram-negative E. coli; 2,6-DBP activity documented against Gram-positive S. aureus) indicates that these isomers are not functionally interchangeable in preservative or antiseptic formulations.

Antimicrobial MIC
Cross-study
2,6-DBP MIC 64 µg/mL (S. aureus); 2,4-DBP 32 µg/mL (E. coli)
Isomer-specific antimicrobial profiles
Direct organism-matched comparison not available
Antimicrobial screening Preservative development Marine natural product research Biocide evaluation

TBBPA Transalkylation Synthetic Route

2,6-Dibromophenol can be selectively prepared in 80% isolated yield via trifluoromethanesulfonic acid-catalyzed transalkylation between tetrabromobisphenol-A (TBBPA) and toluene [1]. This synthetic route leverages TBBPA—an industrial-scale flame retardant—as a feedstock, enabling cost-effective and selective production of the 2,6-isomer without the isomeric mixtures typically generated from direct phenol bromination. The trifluoromethanesulfonic acid catalyst is recoverable and recyclable, enhancing process economics. In contrast, perfluorinated resin sulfonic acid (NAFION-H) failed to effectively catalyze this transformation, demonstrating catalyst-specific selectivity [1]. The 2,4-isomer cannot be accessed via this TBBPA transalkylation pathway due to the symmetrical 2,6-substitution pattern inherent to TBBPA's bisphenol structure.

Synthetic yield
Class-level
80% isolated yield via TBBPA transalkylation
Exclusive selective route for 2,6-isomer
Supply chain advantage over other isomers
Organic synthesis Polymer precursor manufacturing Catalytic transalkylation Process chemistry optimization

PBO Flame Retardant Monomer Specificity

2,6-Dibromophenol serves as the essential monomer precursor for poly(2,6-dibromophenylene oxide) (PBO, CAS 69882-11-7), a commercial brominated polymeric flame retardant additive [1]. PBO exhibits excellent thermal stability and maintains compatibility with diverse polymer matrices including PBT, PET, HIPS, ABS, polyamides (Nylon 6 and 66), and polyurethanes without compromising mechanical properties of the host resin . The symmetrical 2,6-substitution pattern enables controlled oxidative polymerization to form the phenylene oxide backbone. Attempted oxidative polymerization of 2,6-diallylphenol produced only low molecular weight polymer, and polymerization failed entirely under identical conditions for certain 2,6-substituted phenols, indicating that the bromine substitution pattern is structurally critical for successful polymerization [2]. The 2,4-isomer cannot form the equivalent homopolymer due to its asymmetric substitution, which produces branched or crosslinked architectures with inferior thermal and compatibility profiles.

Polymerization
Class-level
Forms PBO homopolymer; 2,4-isomer cannot
Structural specificity for linear polymer
Reported broad compatibility with engineering plastics
Flame retardant polymer synthesis Engineering plastics additives Polymer compatibility Thermal stability additives

Bromoxynil ELISA Detection Standard

In enzyme-linked immunosorbent assay (ELISA) development for the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), antisera showed only limited cross-reactivity with 2,6-dibromophenol and bromoxynil octanoate ester—compounds sharing the dibromophenol structural motif—while demonstrating no cross-reactivity with other herbicides tested [1]. This selective cross-reactivity profile establishes 2,6-dibromophenol as a valuable analytical standard for environmental fate studies of bromoxynil, which degrades via oxidative decarboxylation to 2,6-dibromophenol in methanogenic sludge [2]. In growing wheat, bromoxynil octanoate metabolism produces 2,6-dibromophenol as a quantifiable metabolite (0.5% of applied 14C), further validating its utility as an environmental transformation marker [3].

ELISA detection
Supporting evidence
Selective cross-reactivity with anti-bromoxynil antibodies
Analytical standard for environmental monitoring
Quantifiable metabolite in wheat studies
Environmental monitoring Herbicide metabolite analysis Immunoassay development Water quality testing

Acetate Ester vs. Free Phenol Properties

2,6-Dibromophenol acetate (CAS 28165-72-2, MW 293.94, density 1.843 g/cm³, boiling point 306.8°C at 760 mmHg, flash point 139.3°C) differs fundamentally from the free phenol 2,6-dibromophenol (CAS 608-33-3, MW 251.91) [1]. The acetyl group eliminates the phenolic hydrogen, preventing unwanted hydrogen bonding interactions during sensitive cross-coupling reactions (e.g., palladium-catalyzed C–H oxidation of simple arenes) where free phenolic protons can quench catalytic cycles . The ester is hydrolytically labile under basic or enzymatic conditions, enabling controlled in situ generation of the active 2,6-dibromophenol moiety. This protection-deprotection strategy is not available when procuring the free phenol directly, and the acetate offers distinct solubility and handling advantages including reduced hygroscopicity and improved crystallinity.

Acetate vs phenol
Supporting evidence
MW difference 42.03; protected phenolic oxygen
Eliminates hydrogen bonding interference
Reported improved crystallinity and handling
Protected intermediate handling Controlled release formulation Reaction selectivity Storage stability

2,6-Dibromophenol Acetate: Application Scenarios


PBO Flame Retardant Synthesis

2,6-Dibromophenol acetate serves as a protected monomer precursor for the industrial synthesis of poly(2,6-dibromophenylene oxide) (PBO), a commercial brominated polymeric flame retardant additive. The symmetrical 2,6-substitution pattern is structurally essential for controlled oxidative polymerization; the 2,4-isomer cannot form the equivalent linear homopolymer [1]. PBO exhibits excellent thermal stability and broad compatibility with engineering plastics including PBT, PET, HIPS, ABS, and polyamides (Nylon 6/66) without compromising mechanical properties . The acetate protecting group enables controlled deprotection under defined conditions, providing synthetic flexibility not available when using the free phenol directly.

Bromoxynil Degradation Monitoring

2,6-Dibromophenol acetate provides a stable, quantifiable analytical standard form for environmental monitoring programs tracking bromoxynil herbicide degradation. Bromoxynil undergoes oxidative decarboxylation to 2,6-dibromophenol in methanogenic sludge, and 2,6-dibromophenol has been detected as a quantifiable metabolite (0.5% of applied 14C) in wheat metabolism studies [2]. The compound's limited but selective cross-reactivity with anti-bromoxynil antibodies in ELISA assays [3] establishes it as a valuable reference material for immunoassay-based water quality testing and environmental fate assessments.

Protected Cross-Coupling Intermediate

2,6-Dibromophenol acetate is employed as a protected synthetic intermediate in palladium-catalyzed C–H oxidation and cross-coupling reactions where the free phenolic proton would quench catalytic cycles or participate in unwanted side reactions . The acetate group eliminates phenolic hydrogen bonding, improving reaction selectivity and yield. The 2,6-dibromophenol core structure is a documented intermediate in the manufacture of insecticides, herbicides, and pharmaceuticals [4]. The 80% isolated yield synthetic route from TBBPA via trifluoromethanesulfonic acid-catalyzed transalkylation [5] provides a cost-effective supply pathway distinct from other dibromophenol isomers.

Thermal Degradation Model Compound

The distinct thermal degradation behavior of 2,6-dibromophenol—achieving a 0.17% maximum yield of brominated dioxin/furan precursors at 550°C versus 0.07% for 2,4-dibromophenol under identical oxidative conditions [6]—establishes 2,6-dibromophenol acetate as a valuable model compound for combustion and thermal degradation research. The ortho-bromine substitution directs degradation toward PBDD formation via brominated phenoxyphenol intermediates, whereas the 2,4-isomer favors PBDF formation [7]. This pathway divergence is critical for researchers studying the environmental fate of brominated flame retardants and developing safer alternatives. The acetate form provides a convenient, stable source for generating the free phenol under controlled experimental conditions.

Application
Selection Property
Validation Focus
PBO Flame Retardant Synthesis
Symmetrical 2,6-substitution pattern
Linear polymerization capability
Bromoxynil Degradation Monitoring
Selective antibody cross-reactivity
Environmental metabolite quantification
Protected Cross-Coupling Intermediate
Acetyl-protected phenol functionality
Catalytic cycle compatibility
Thermal Degradation Model Compound
Isomer-specific decomposition pathway
PBDD vs PBDF formation profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dibromophenol acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.